N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-8-11(14-15(9)2)6-7-13-12(16)10-4-3-5-10/h8,10H,3-7H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCDKRLOOVCDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its pyrazole core is valuable in the development of pharmaceuticals and agrochemicals.
Biology: Pyrazole derivatives are known for their biological activity. N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclobutanecarboxamide may be studied for its potential biological effects, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its therapeutic potential. Pyrazole derivatives have been explored for their antiviral, antibacterial, and anticancer properties.
Industry: In the chemical industry, the compound may be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclobutanecarboxamide exerts its effects depends on its molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The target compound’s key structural distinction lies in its 1,5-dimethylpyrazole-ethyl substituent. In contrast, cyclobutanecarboxamide derivatives reported in feature hydrazine-carbonothioyl groups with diverse acyl substituents (e.g., benzoyl, isonicotinoyl). For example:
- N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14): Contains a benzoyl group and cyclopentane ring.
- N-(2-(2-Aminobenzoyl)hydrazine-1-carbonothioyl)cyclobutanecarboxamide (2.10): Incorporates an aminobenzoyl group and cyclobutane ring.
The pyrazole moiety in the target compound may enhance π-π stacking interactions in biological targets compared to the hydrogen-bonding capabilities of hydrazine-carbonothioyl groups in derivatives.
Physical Properties
Melting points for cyclobutanecarboxamides in are generally higher (148–202°C) than those of cyclopentanecarboxamides (e.g., 2.12: 158–161°C vs. 2.15: 195–197°C), likely due to increased ring strain and molecular packing efficiency.
Data Table: Comparison of Key Compounds
Analytical and Computational Tools
Structural validation of these compounds relies on X-ray crystallography (using SHELX and WinGX) and hydrogen-bonding analysis (via graph set theory, as in ). For example, the pyrazole ring in the target compound may form weaker hydrogen bonds compared to the hydrazine derivatives, affecting crystal packing.
Biological Activity
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclobutanecarboxamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a cyclobutane ring linked to a pyrazole moiety, which is known for its diverse biological properties. The synthesis typically involves several steps:
- Formation of the Pyrazole Ring : The pyrazole can be synthesized through the reaction of hydrazine with appropriate carbonyl compounds under acidic conditions.
- Cyclobutane Formation : The cyclobutane structure is introduced through cyclization reactions that may involve various precursors.
- Final Coupling : The final product is obtained by coupling the pyrazole with the cyclobutanecarboxylic acid derivative under specific reaction conditions.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound induces apoptosis in these cells, as evidenced by increased levels of activated caspase-3 and cell cycle arrest at the G0/G1 phase .
| Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| MDA-MB-231 | 0.80 | Significant |
| Hs 578T | 1.06 | Moderate |
| BT-20 | 1.42 | Significant |
Anti-inflammatory Effects
This compound has also shown promising anti-inflammatory effects in animal models. Studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism that may involve the modulation of NF-kB signaling pathways .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes involved in cancer progression and inflammation.
- Receptor Binding : It shows affinity for certain receptors that mediate cellular responses to growth factors and inflammatory signals.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound in vitro against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and significant induction of apoptosis .
Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory mechanisms of this compound using a murine model of arthritis. Treatment with this compound resulted in reduced swelling and pain, alongside decreased levels of inflammatory markers in serum .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
